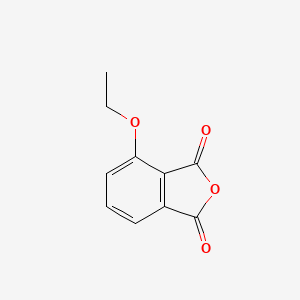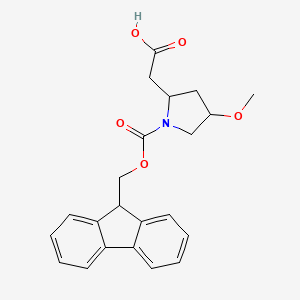
4-Ethoxyisobenzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H8O4. It belongs to the class of isobenzofuran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethoxy group attached to the isobenzofuran-1,3-dione core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethoxyisobenzofuran-1,3-dione can be synthesized through the oxidation of indane derivatives in subcritical water. The process involves the use of molecular oxygen and hydrogen peroxide as oxidants. The reaction is carried out in subcritical water, which acts as a solvent, reagent, and catalyst . This method is environmentally benign and does not require the use of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the oxidation of suitable precursors under controlled conditions. The use of subcritical water and molecular oxygen provides a scalable and eco-friendly route for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuran core.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted isobenzofuran derivatives, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
4-Ethoxyisobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Ethoxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of specific enzymes or pathways, contributing to its biological activity .
Similar Compounds:
Isobenzofuran-1,3-dione: Lacks the ethoxy group but shares the core structure.
4-Methoxyisobenzofuran-1,3-dione: Similar structure with a methoxy group instead of an ethoxy group.
4-Hydroxyisobenzofuran-1,3-dione: Contains a hydroxy group in place of the ethoxy group.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C10H8O4 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
4-ethoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O4/c1-2-13-7-5-3-4-6-8(7)10(12)14-9(6)11/h3-5H,2H2,1H3 |
Clave InChI |
UVWRSFKQYVUIOV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)

